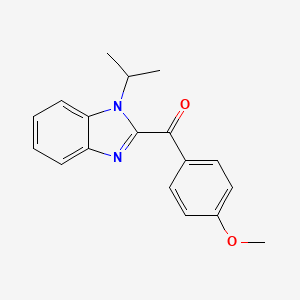
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone, also known as IBMP, is a chemical compound that has been studied for its potential use in scientific research. IBMP is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This compound has been found to have a high binding affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have a high binding affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of inflammation. This compound has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and cognition. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to reduce inflammation in various animal models, which suggests that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. Additionally, this compound has been found to have various biochemical and physiological effects, which makes it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone. One potential direction is to further investigate its potential use as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a cancer treatment, given its ability to inhibit cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone involves the reaction of 1H-benzimidazole-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of potassium carbonate and isopropyl alcohol. The resulting product is then purified through recrystallization to obtain the pure this compound compound.
Applications De Recherche Scientifique
(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanone has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders, cancer, and inflammation. This compound has been found to have a high binding affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRBZUGKPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
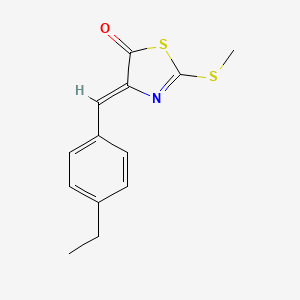
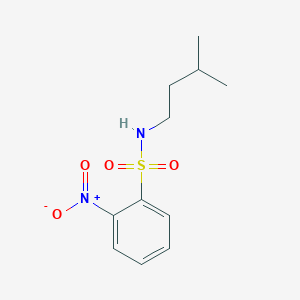
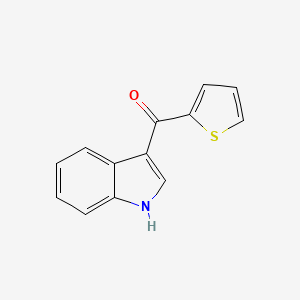
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)
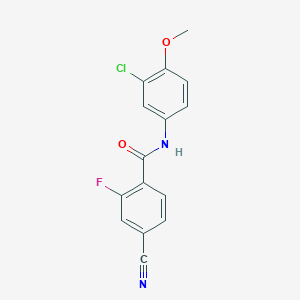
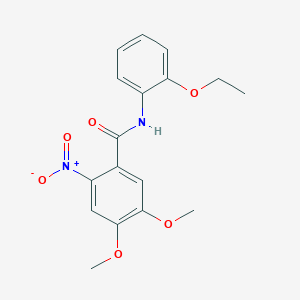
![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
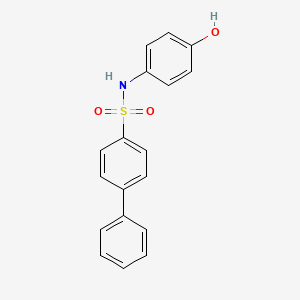
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)